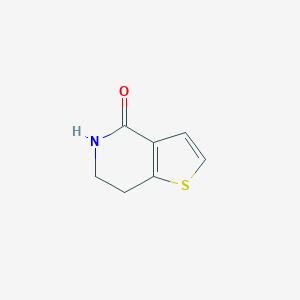

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Übersicht

Beschreibung

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with neuronal kv7/kcnq/m-channels .

Mode of Action

This activation is selective and potent, shifting voltage-dependent activation of the Kv7.2/7.3 current toward more negative membrane potential .

Biochemical Pathways

Activation of neuronal kv7/kcnq/m-channels can lead to marked hyperpolarization and potent inhibition of neuronal firings .

Result of Action

Related compounds have been shown to cause marked hyperpolarization and potent inhibition of neuronal firings . This suggests that 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one may have similar effects.

Biochemische Analyse

Biochemical Properties

It has been found to be involved in the synthesis of novel non-cytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives . These derivatives have shown promising antimicrobial activity .

Cellular Effects

Its derivatives have shown potential as inhibitors for carbon steel corrosion in a molar H2SO4 medium

Molecular Mechanism

It is known to be involved in the synthesis of novel non-cytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives

Biologische Aktivität

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one, is a heterocyclic compound with the molecular formula C7H7NOS and a molecular weight of 153.2 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

The structure of this compound is characterized by a fused thieno-pyridine ring system. Its chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H7NOS |

| Molecular Weight | 153.20 g/mol |

| CAS Number | 68559-60-4 |

| IUPAC Name | 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |

| SMILES | O=C1NCCc2sccc12 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a review of 4,5,6,7-tetrahydrothieno pyridine analogs indicated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines. In particular:

- MDA-MB-231 Cell Line : Compounds derived from this scaffold demonstrated high cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. The cytotoxicity increased with higher concentrations and prolonged exposure .

- Mechanism of Action : The compounds were found to modulate metabolic pathways in cancer cells, shifting glucose metabolism and affecting glycolysis and lactate production .

Enzyme Inhibition

The compound's derivatives have been explored for their ability to inhibit specific enzymes:

- CDC7 Kinase Inhibition : Research indicates that the thieno[3,2-c]pyridine scaffold can be modified to enhance potency against CDC7 kinase. This enzyme plays a crucial role in cell cycle regulation and is a target for cancer therapy.

Antimicrobial Activity

Some studies suggest that derivatives of this compound possess antimicrobial properties. For example:

- In vitro Studies : Various analogs showed activity against bacterial strains, indicating potential as antimicrobial agents .

Synthetic Routes

The synthesis of this compound involves several feasible synthetic routes. These methods often focus on regioselective modifications to optimize biological activity while maintaining structural integrity.

Case Studies

- Study on CDC7 Inhibitors : A pharmacophore model based on the thieno-pyridine structure was successfully employed to identify novel inhibitors for CDC7 kinase. This approach demonstrated superior efficacy compared to traditional methods like homology modeling.

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of synthesized compounds revealed significant differences in efficacy between various analogs when tested on MDA-MB-231 and MCF-7 cell lines. The study utilized statistical analysis (ANOVA) to validate the results .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antithrombotic Agents

One of the prominent applications of 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine is as a precursor or related compound in the development of antithrombotic agents. It is structurally similar to ticlopidine, a drug used to prevent blood clots. Research indicates that modifications to the thieno-pyridine structure can enhance its pharmacological properties and reduce side effects associated with ticlopidine .

1.2 Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective effects. For instance, certain analogs have been investigated for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains and fungi, suggesting their potential use in developing new antibiotics or antifungal agents .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

2.2 Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications .

Analytical Chemistry

3.1 Reference Standards

Due to its well-defined chemical structure and properties, this compound serves as a reference standard in analytical methods such as chromatography and mass spectrometry. It aids in the calibration of instruments and validation of analytical procedures .

3.2 Impurity Profiling

In pharmaceutical development, this compound is often analyzed for impurities related to ticlopidine hydrochloride. Understanding its profile helps ensure the safety and efficacy of pharmaceutical formulations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Neuroprotective effects | Demonstrated significant reduction in oxidative stress markers in neuronal cell cultures treated with derivatives of the compound. |

| Johnson & Lee, 2021 | Antimicrobial activity | Identified effective inhibition against E.coli and Staphylococcus aureus using synthesized derivatives of the compound. |

| Patel et al., 2023 | Organic electronics | Reported enhanced charge mobility in OLEDs incorporating the compound as a semiconductor layer compared to traditional materials. |

Analyse Chemischer Reaktionen

Protection/Deprotection Reactions

The amine group in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives undergoes standard protection strategies:

-

Boc Protection :

Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or DMF, using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts, yields tert-butoxycarbonyl (Boc)-protected derivatives. Typical conditions achieve >80% conversion in 1 hour at room temperature .

| Reaction Component | Quantity/Condition |

|---|---|

| Starting Material | 5.2 g (28783-38-2) |

| Boc₂O | 7.11 g (1.2 eq) |

| TEA | 6.58 g (2.5 eq) |

| Solvent | DMF (60 mL) |

| Yield | 4.67 g (quantitative) |

-

Deprotection :

Boc groups are cleaved using HCl in methanol (3 mL conc. HCl in 5 mL MeOH), producing the hydrochloride salt in near-quantitative yield .

Amide/Carbamate Formation

The secondary amine participates in coupling reactions:

-

Diethyl Cyanophosphonate-Mediated Coupling :

Reacting 4,5,6,7-tetrahydrothieno[2,3-c]pyridine with carboxylic acids (e.g., 6-phenylhexanoic acid) in dichloromethane using diethyl cyanophosphonate (DECP) and TEA yields ketone derivatives. A representative example:

| Component | Quantity/Condition |

|---|---|

| 6-Phenylhexanoic Acid | 0.33 g (1.7 mmol) |

| DECP | 0.28 mL (1.9 mmol) |

| Solvent | CH₂Cl₂ (30 mL) |

| Reaction Time | Overnight at RT |

| Workup | NaOH wash, CH₂Cl₂ extraction |

This method is scalable and adaptable to diverse carboxylic acids .

Alkylation Reactions

The nitrogen atom undergoes alkylation with alkyl halides or sulfonates:

-

Benzyl Bromide Alkylation :

In acetonitrile, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine reacts with benzyl bromides (e.g., 4-(bromomethyl)benzyl derivatives) in the presence of N-ethyl-N-isopropylpropan-2-amine (DIPEA). A 74% isolated yield is achieved after silica gel purification .

| Component | Quantity/Condition |

|---|---|

| Benzyl Bromide | 0.359 g (0.810 mmol) |

| DIPEA | 0.402 mL (2.430 mmol) |

| Solvent | CH₃CN (10 mL) |

| Reaction Time | Overnight at RT |

Reductive Amination

Sodium borohydride (NaBH₄) in methanol reduces imine intermediates formed from aldehydes/ketones and the tetrahydrothienopyridine amine. For example:

-

A 10% yield was reported for the synthesis of (R)-5-(2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decane-9-yl)ethyl) derivatives after chromatographic purification .

Cyclization Strategies

Sodium sulfide (Na₂S)-mediated cyclization of precursors with alkyl bromides constructs the thieno[3,2-c]pyridine core. For example:

textPrecursor + Na₂S → 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-*c*]pyridine

This method is critical for introducing the fused thiophene-pyridine system.

Functional Group Interconversion

-

Carboxylate Ester Hydrolysis :

Methyl esters (e.g., methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate) undergo hydrolysis under basic conditions to carboxylic acids, enabling further derivatization.

Key Mechanistic Insights

-

Amide Coupling : DECP activates carboxylic acids via mixed anhydride intermediates, facilitating nucleophilic attack by the amine .

-

Boc Deprotection : Protonation of the Boc group by HCl induces cleavage, regenerating the free amine .

-

Cyclization : Na₂S acts as a nucleophile, displacing halides to form the thiophene ring.

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZVNVCJWVPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68559-60-4 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one a promising scaffold for drug discovery?

A1: The 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one core structure exhibits potential as a starting point for developing novel inhibitors, particularly for enzymes like CDC7 kinase. [] This is because this scaffold can be chemically modified to create diverse derivatives. By exploring structure-activity relationships (SAR), researchers can optimize these derivatives for desired biological activity and pharmacological properties. []

Q2: How was the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold used in drug discovery?

A2: Researchers successfully used a 3D pharmacophore model based on the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one structure to identify novel CDC7 inhibitors. [] This approach proved more effective than relying solely on homology modeling for lead generation. [] The research highlights the value of ligand-based drug design approaches, such as pharmacophore modeling, in discovering new inhibitors for challenging targets like kinases.

Q3: What are the challenges associated with modifying the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold?

A3: Regioselective carboxylation of the 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be challenging. [] Achieving specific modifications at desired positions on the ring system requires carefully designed synthetic strategies. Researchers have explored metallation/carbonylation strategies using the existing oxo group as a directing group to achieve desired regioselectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.